5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione
Description
5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a 4-methoxyphenyl ethynyl substituent at the 5-position of the pyrimidine ring. This structural motif combines a rigid ethynyl linker with a methoxy-substituted aromatic group, conferring unique electronic and steric properties. Pyrimidine-2,4-diones are biologically significant scaffolds, often explored for antiviral, antimicrobial, and enzyme inhibitory activities due to their ability to mimic nucleic acid bases .
Properties
CAS No. |
896450-62-7 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
5-[2-(4-methoxyphenyl)ethynyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H10N2O3/c1-18-11-6-3-9(4-7-11)2-5-10-8-14-13(17)15-12(10)16/h3-4,6-8H,1H3,(H2,14,15,16,17) |
InChI Key |
JFJHPCBVKJJFAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CNC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-methoxyphenylacetylene with a suitable pyrimidine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where 4-methoxyphenylacetylene is reacted with a halogenated pyrimidine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Bulk and Activity : Chlorophenylmethyl derivatives (e.g., from ) show moderate HIV-1 inhibition but require optimization of steric bulk to balance activity and cytotoxicity . The ethynyl group in the target compound may reduce steric hindrance compared to bulkier substituents.
Hydrophilicity vs. Lipophilicity : Hydroxyalkyl substituents (e.g., 3-hydroxypropyl in ) improve aqueous solubility but may reduce membrane permeability. The methoxyphenyl ethynyl group likely enhances lipophilicity, favoring cellular uptake .
Heterocyclic Modifications: Thieno[2,3-d]pyrimidine derivatives () exhibit potent antimicrobial activity due to the sulfur-containing heterocycle, which enhances binding to bacterial targets like TrmD . The target compound’s pyrimidine core lacks this heteroatom, suggesting divergent target specificity.
Key Observations:
Reaction Optimization : Bis(pyrimidine-diones) () are synthesized under acidic aqueous conditions, avoiding side reactions through careful stoichiometry . Ethynyl-linked derivatives may require palladium-catalyzed cross-coupling for regioselectivity.
Stability : Bis-diones are stable under reaction conditions, while acetoxyethyl derivatives () require protective groups to prevent hydrolysis . The ethynyl group’s stability under physiological conditions remains unverified.
Antiviral Activity:
- HIV-1 Inhibition : Chlorophenylmethyl derivatives () show capsid inhibition but lack clinical efficacy. Stavudine () highlights the importance of sugar moieties in antiviral pyrimidines .
- Vaccinia Virus : PFT3/PFT4 () inhibit viral replication via thymidine kinase targeting. The target compound’s ethynyl group may confer distinct mechanism .
Antimicrobial Activity:
- Thieno[2,3-d]pyrimidines () exhibit broad-spectrum activity, with MIC values < 1 µg/mL against P. aeruginosa.
Physicochemical and Pharmacokinetic Considerations
Biological Activity
5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 896450-62-7, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, potential antiviral effects, and other therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H10N2O3 |
| Molecular Weight | 230.23 g/mol |
| Density | 1.357 g/cm³ |
| Melting Point | Not available |
| LogP | 0.888 |
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrimidine derivatives, including 5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Cell Line Studies : In a study by Tiwari et al., pyrimidine derivatives were screened against breast cancer cell lines MCF-7 and MDA-MB453. Compounds demonstrated varying degrees of cytotoxicity, with some achieving IC50 values as low as 15.3 µM against MCF-7 cells . While specific data for 5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione remains sparse, the structural similarity suggests potential efficacy.
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, compounds containing ethynyl groups have been shown to disrupt cellular signaling pathways critical for tumor growth .
Antiviral Properties
Emerging research highlights the antiviral potential of pyrimidine derivatives:
- Inhibition of Viral Replication : Certain pyrimidine compounds have demonstrated inhibitory effects on viral RNA polymerases. For example, a related study reported that thiazolidinone derivatives exhibited more than 95% inhibition of NS5B RNA polymerase in vitro, suggesting that similar mechanisms could be explored for 5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione .
- Broad Spectrum Activity : The antiviral activity extends beyond hepatitis viruses to include potential effects against other viral pathogens, making this class of compounds promising candidates for further investigation in antiviral drug development .
Other Biological Activities
Beyond anticancer and antiviral properties, research has identified additional biological activities associated with pyrimidine derivatives:
- Antioxidant Activity : Some studies report that pyrimidine derivatives exhibit significant antioxidant properties, which may contribute to their overall therapeutic profile .
- Anti-Alzheimer's Potential : Compounds similar to 5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione have been evaluated for anti-Alzheimer's activity. Research indicates that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease .
Case Studies and Research Findings
A summary of relevant case studies illustrates the compound's potential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
